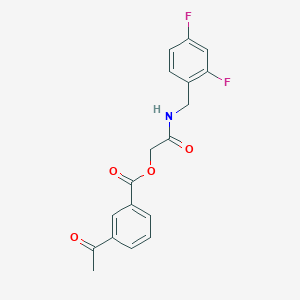

1-(cyclopentanecarbonyl)-N-methylindoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(cyclopentanecarbonyl)-N-methylindoline-2-carboxamide, also known as CPIC, is a synthetic compound used in scientific research. It is a member of the indoline family of compounds and has been studied for its potential therapeutic applications. CPIC has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of novel derivatives with substituents in various positions, contributing to the development of new chemical entities with potential biological activities (Aghekyan et al., 2009).

Formation of Lactams and Lactones : It reacts with substituted propargyl alcohols to form lactams and lactones, demonstrating its versatility in organic synthesis and potential applications in drug development (Selvaraj, Debnath, & Swamy, 2019).

Gold-Catalyzed Cycloisomerization : The compound undergoes cycloisomerization under specific catalysis, leading to the formation of complex structures useful in medicinal chemistry (England & Padwa, 2008).

Biological and Pharmacological Studies

Sigma 1 Ligands : Derivatives of the compound have been studied for their potential as sigma 1 ligands, which are important in understanding various neuropsychiatric disorders (Calderon et al., 1994).

Cytotoxic Activity : Carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related structures have been synthesized using the compound and evaluated for cytotoxic activities, highlighting its relevance in cancer research (Deady et al., 2000).

Synthesis of Antihypertension Drugs : It serves as a precursor in the synthesis of antihypertension drugs, indicating its importance in the development of cardiovascular therapeutics (Peyrot et al., 2001).

Chemical and Physical Properties Studies

Aromatic Stabilization Energies : Studies on equilibrium acidities and aromatic stabilization energies of cyclic carboxamides and related structures have utilized the compound, contributing to the understanding of its chemical behavior (Bordwell & Fried, 1991).

Synthesis of Isoindolin-1-one Derivatives : The compound is involved in the synthesis of isoindolin-1-one derivatives, which are important in medicinal chemistry for their diverse biological activities (Pathare et al., 2016).

Anti-inflammatory Effects : Studies on the anti-inflammatory effects of related compounds have shown potential therapeutic applications in inflammation-related disorders (Torres et al., 1999).

Design of Novel PARP-1 Inhibitors : Quinoline-8-carboxamides, related to the compound, have been designed as inhibitors of Poly(ADP-ribose)polymerase-1, an enzyme target in various therapeutic areas (Lord et al., 2009).

Antiproliferative Activity : Its derivatives have been evaluated for antiproliferative activity against cancer cell lines, underlining its potential in anticancer drug discovery (Lu et al., 2021).

Antimicrobial Activity : Novel derivatives have shown promising antimicrobial activity, expanding its application in the development of new antimicrobial agents (Devarasetty et al., 2019).

Propiedades

IUPAC Name |

1-(cyclopentanecarbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-17-15(19)14-10-12-8-4-5-9-13(12)18(14)16(20)11-6-2-3-7-11/h4-5,8-9,11,14H,2-3,6-7,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMNVFZMPUEFNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-[3-(prop-2-enoylamino)propanoylamino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2779550.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2779551.png)

![3-[3-[(4-Methoxyphenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2779554.png)

![Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate](/img/structure/B2779556.png)

![5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2779557.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea](/img/structure/B2779560.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2779566.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2779570.png)